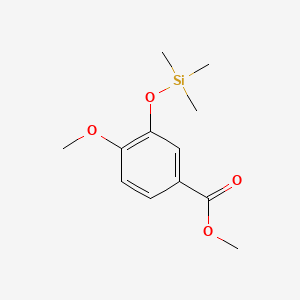
Methyl 4-methoxy-3-trimethylsilyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is an organic compound with the molecular formula C12H18O4Si. It is a derivative of benzoic acid, where the hydrogen atoms on the aromatic ring are substituted with methoxy and trimethylsiloxy groups, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester typically involves the esterification of 4-Methoxy-3-(trimethylsiloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsiloxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-Methoxy-3-(trimethylsiloxy)benzoic acid.
Reduction: Formation of 4-Methoxy-3-(trimethylsiloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of reactive intermediates. In reduction reactions, the ester group is targeted by reducing agents, resulting in the cleavage of the ester bond and formation of an alcohol.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid methyl ester: Lacks the trimethylsiloxy group, making it less reactive in certain substitution reactions.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains additional methoxy groups, altering its reactivity and solubility properties.
4-(Methoxycarbonyl)phenol, TMS derivative: Similar structure but with different functional groups, affecting its chemical behavior.
Uniqueness
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability characteristics. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
55590-91-5 |
|---|---|
Fórmula molecular |
C12H18O4Si |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
methyl 4-methoxy-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(12(13)15-2)8-11(10)16-17(3,4)5/h6-8H,1-5H3 |
Clave InChI |
KBCFBQHJWCDVHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)











